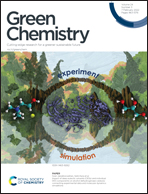Wax esters produced by solvent-free energy-efficient enzymatic synthesis and their applicability as wood coatings
Green Chemistry Pub Date: 2005-11-07 DOI: 10.1039/B510815B
Abstract
The study aimed at developing a process for making a wood coating

Recommended Literature
- [1] Preparation, characterization and feasibility analysis of methyl ester of Sesbania seeds oil (MESSO) as alternate liquid dielectrics in distribution transformers
- [2] Photocleavable proteins that undergo fast and efficient dissociation†
- [3] Classification of carbon nanostructure families occurring in a chemically activated arc discharge reaction†
- [4] Fiber formation in water by a mono-urea dicarboxylic acid†
- [5] Contents list
- [6] Ministry of Health. Conditions of the production of milk (used in preparing condensed milk) in The Netherlands and Denmark. Reports of the Commission appointed by the Ministry
- [7] Turn-on detection of Al3+ and Zn2+ ions by a NSN donor probe: reversibility, logic gates and DFT calculations†
- [8] Realizing high thermoelectric performance with comparable p- and n-type figure-of-merits in a graphene/h-BN superlattice monolayer
- [9] Contents pages
- [10] Rational engineering of amide synthetase enables bioconversion to diverse xiamenmycin derivatives†










